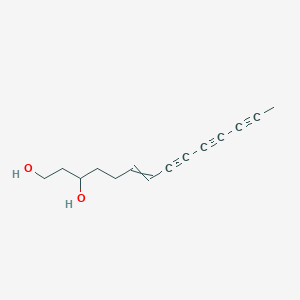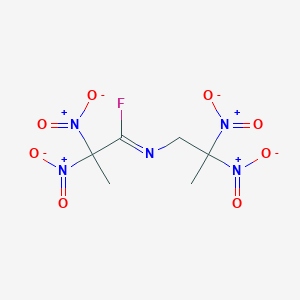
(1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride is a chemical compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride involves multiple steps, typically starting with the nitration of propyl compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps to isolate the final product. These methods are designed to maximize yield while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly nitrated compounds, while reduction may produce less nitrated derivatives.
Scientific Research Applications
(1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Its unique properties make it useful in biological studies, particularly in understanding the effects of nitrated compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialized materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved often include the activation or inhibition of specific enzymes or receptors, leading to downstream effects that are of interest in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Uniqueness
(1Z)-N-(2,2-Dinitropropyl)-2,2-dinitropropanimidoyl fluoride is unique due to its specific structural configuration and the presence of multiple nitro groups. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
143582-77-8 |
|---|---|
Molecular Formula |
C6H8FN5O8 |
Molecular Weight |
297.16 g/mol |
IUPAC Name |
N-(2,2-dinitropropyl)-2,2-dinitropropanimidoyl fluoride |
InChI |
InChI=1S/C6H8FN5O8/c1-5(9(13)14,10(15)16)3-8-4(7)6(2,11(17)18)12(19)20/h3H2,1-2H3 |
InChI Key |
GEDZBIQJXPABIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C(C)([N+](=O)[O-])[N+](=O)[O-])F)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
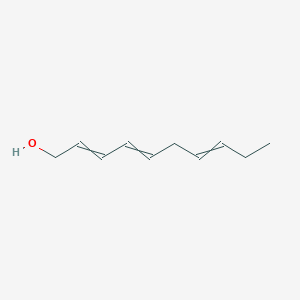
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
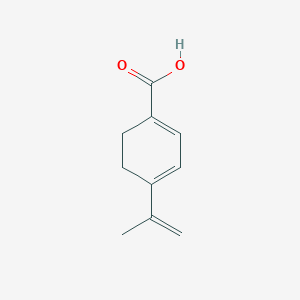
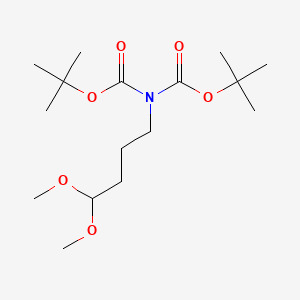
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
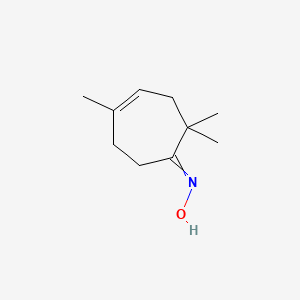


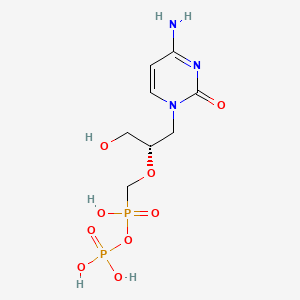
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
